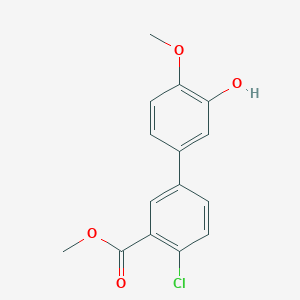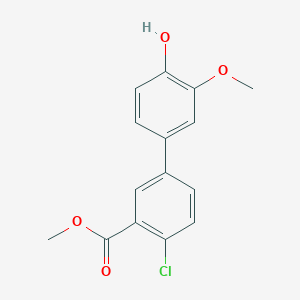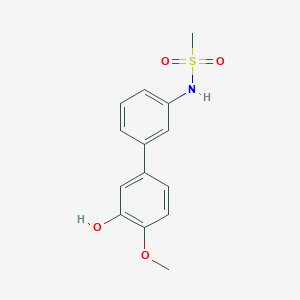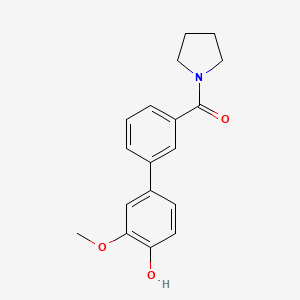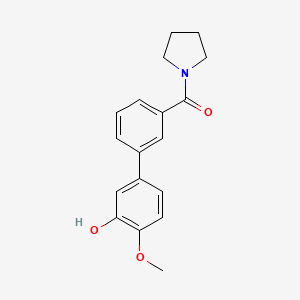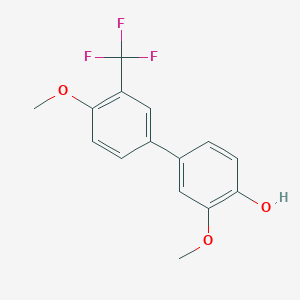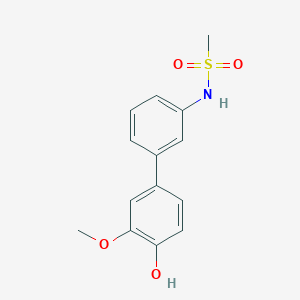
5-(2-Benzyloxyphenyl)-2-methoxyphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Benzyloxyphenyl)-2-methoxyphenol, or 5-BOPP, is a phenolic compound with a wide range of applications in scientific research and industrial processes. 5-BOPP is a versatile compound that can be used as a reagent, a catalyst, or a substrate for various reactions. It has a broad range of properties, including high stability and solubility in a variety of solvents. In addition, 5-BOPP is relatively non-toxic, making it an attractive choice for use in laboratory experiments.
Aplicaciones Científicas De Investigación
5-BOPP has a number of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and as a substrate in biochemical reactions. 5-BOPP has also been used to study the structure and reactivity of organic compounds, as well as to study the mechanism of action of enzymes and other biological molecules.
Mecanismo De Acción
The mechanism of action of 5-BOPP is not fully understood. However, it is believed to be involved in a number of biochemical and physiological processes. For example, 5-BOPP has been shown to inhibit the activity of the enzyme tyrosinase, which is responsible for the production of melanin, the pigment that gives skin its color. Additionally, 5-BOPP has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, molecules that are involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BOPP are not fully understood. However, it has been shown to have a number of effects on biological systems. For example, 5-BOPP has been shown to inhibit the activity of the enzyme tyrosinase, which is responsible for the production of melanin, the pigment that gives skin its color. Additionally, 5-BOPP has been shown to inhibit the activity of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins, molecules that are involved in inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-BOPP in laboratory experiments include its high stability, solubility in a variety of solvents, and low toxicity. Additionally, 5-BOPP is relatively inexpensive and easy to obtain. However, there are some limitations to using 5-BOPP in laboratory experiments. For example, 5-BOPP is not water-soluble, so it must be used in a solvent-based system. Additionally, 5-BOPP is not very stable in the presence of light or heat, so it must be stored in a dark, cool environment.
Direcciones Futuras
For research on 5-BOPP include further study of its biochemical and physiological effects, as well as its potential uses in drug design and development. Additionally, further research is needed to better understand the mechanism of action of 5-BOPP and its potential applications in industrial processes. Finally, further research is needed to explore the potential of 5-BOPP as a reagent, catalyst, or substrate in various reactions.
Métodos De Síntesis
5-BOPP can be synthesized through a variety of methods, including the Williamson ether synthesis, the Grignard reaction, and the Stille reaction. In the Williamson ether synthesis, the reaction of 5-bromo-2-methoxybenzaldehyde with benzyl alcohol in the presence of a base produces 5-BOPP. In the Grignard reaction, the reaction of 5-bromo-2-methoxybenzaldehyde with benzylmagnesium bromide in the presence of a base produces 5-BOPP. In the Stille reaction, the reaction of 5-bromo-2-methoxybenzaldehyde with a stannane in the presence of a base produces 5-BOPP.
Propiedades
IUPAC Name |
2-methoxy-5-(2-phenylmethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-22-20-12-11-16(13-18(20)21)17-9-5-6-10-19(17)23-14-15-7-3-2-4-8-15/h2-13,21H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFRWJAKMOJPMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2OCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685794 |
Source


|
| Record name | 2'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Benzyloxyphenyl)-2-methoxyphenol | |
CAS RN |
1261923-67-4 |
Source


|
| Record name | 2'-(Benzyloxy)-4-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



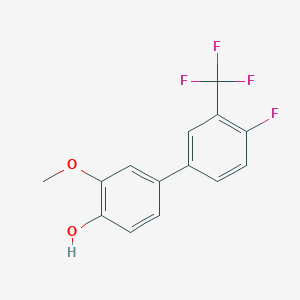

![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380385.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-methoxyphenol, 95%](/img/structure/B6380399.png)
